molecular formula C9H11ClN4O B7955713 4(3H)-quinazolinone, 2-hydrazino-3-methyl-, monohydrochloride

4(3H)-quinazolinone, 2-hydrazino-3-methyl-, monohydrochloride

Cat. No.: B7955713
M. Wt: 226.66 g/mol
InChI Key: RBNZIMRHOSWZRS-UHFFFAOYSA-N
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Description

4(3H)-quinazolinone, 2-hydrazino-3-methyl-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a hydrazino group and a methyl group, and it is often used in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-quinazolinone, 2-hydrazino-3-methyl-, monohydrochloride typically involves the reaction of 2-hydrazino-3-methylquinazolin-4(3H)-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired monohydrochloride salt. The process may involve steps such as refluxing, crystallization, and purification to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4(3H)-quinazolinone, 2-hydrazino-3-methyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized quinazolinones .

Scientific Research Applications

4(3H)-quinazolinone, 2-hydrazino-3-methyl-, monohydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4(3H)-quinazolinone, 2-hydrazino-3-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biological molecules, leading to the inhibition or activation of certain enzymes and receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-quinazolinone, 2-hydrazino-3-methyl-, monohydrochloride is unique due to its specific quinazolinone core structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-hydrazinyl-3-methylquinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.ClH/c1-13-8(14)6-4-2-3-5-7(6)11-9(13)12-10;/h2-5H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNZIMRHOSWZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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